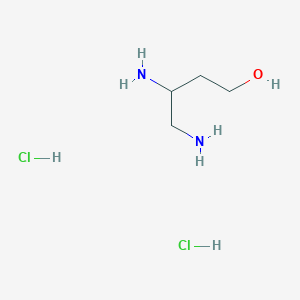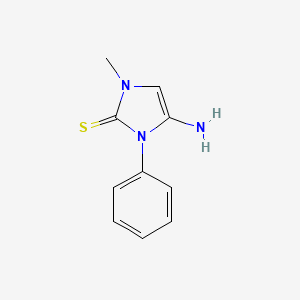
4-Methyl-2,5-bis(methylthio)benzene-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2,5-bis(methylthio)benzene-1,3-diamine is an organic compound with the molecular formula C9H14N2S2. It is a derivative of benzene, featuring two amino groups and two methylthio groups attached to the benzene ring. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,5-bis(methylthio)benzene-1,3-diamine typically involves the following steps:
Nitration: The starting material, 4-methyl-2,5-dimethylthiobenzene, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Methylation: The thiol groups are methylated using methyl iodide (CH3I) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitration and reduction processes, often carried out in continuous flow reactors to ensure efficiency and safety. The methylation step is also optimized for large-scale production, using automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
4-Methyl-2,5-bis(methylthio)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The amino groups can be further reduced to form corresponding amines.
Substitution: The methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Methyl-2,5-bis(methylthio)benzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 4-Methyl-2,5-bis(methylthio)benzene-1,3-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the methylthio groups can participate in hydrophobic interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,5-Bis(methylthio)-1,4-benzenediamine: Similar structure but with different positions of the amino groups.
4-Methyl-2,5-dimethylthiobenzene: Lacks the amino groups, making it less reactive in certain chemical reactions.
2,4-Diamino-3,5-dimethylthiotoluene: Another derivative with different substitution patterns.
Uniqueness
4-Methyl-2,5-bis(methylthio)benzene-1,3-diamine is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C9H14N2S2 |
|---|---|
分子量 |
214.4 g/mol |
IUPAC 名称 |
4-methyl-2,5-bis(methylsulfanyl)benzene-1,3-diamine |
InChI |
InChI=1S/C9H14N2S2/c1-5-7(12-2)4-6(10)9(13-3)8(5)11/h4H,10-11H2,1-3H3 |
InChI 键 |
IJRJFVZOWAYKBV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C(=C1N)SC)N)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[1-(3-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12439280.png)

![2-[6-[5-(4,5-Dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;phosphoric acid](/img/structure/B12439296.png)

![3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic Acid](/img/structure/B12439329.png)
![1-Boc-3-[2-(2-bromophenyl)ethylamino]piperidine](/img/structure/B12439342.png)
![1-[4-amino-2-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12439345.png)





